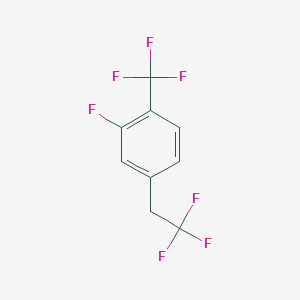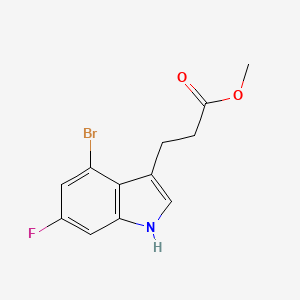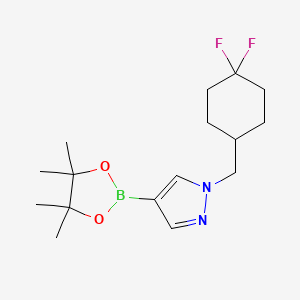
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a difluorocyclohexylmethyl group and a dioxaborolane moiety
Vorbereitungsmethoden
The synthesis of 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluorocyclohexylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable difluorocyclohexylmethyl halide under basic conditions.
Attachment of the dioxaborolane moiety: This is often done through a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic ester in the presence of a palladium catalyst.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The pyrazole ring and the boronic ester moiety can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the conditions and reagents used.
Common reagents include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to study enzyme functions or receptor interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other industrial products.
Wirkmechanismus
The mechanism by which 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include other pyrazole derivatives and boronic esters. These compounds may share some chemical properties but differ in their specific substituents and resulting reactivity. The uniqueness of this compound lies in its combination of a difluorocyclohexylmethyl group and a dioxaborolane moiety, which imparts distinct chemical and physical properties.
Some similar compounds include:
- 1-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-((4,4-Difluorocyclohexyl)methyl)-4-(phenyl)-1H-pyrazole
- 1-(Methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Eigenschaften
Molekularformel |
C16H25BF2N2O2 |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
1-[(4,4-difluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H25BF2N2O2/c1-14(2)15(3,4)23-17(22-14)13-9-20-21(11-13)10-12-5-7-16(18,19)8-6-12/h9,11-12H,5-8,10H2,1-4H3 |
InChI-Schlüssel |
JSAKWAMOUIEGMD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCC(CC3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



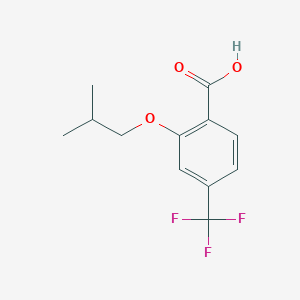
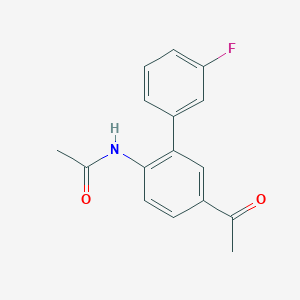
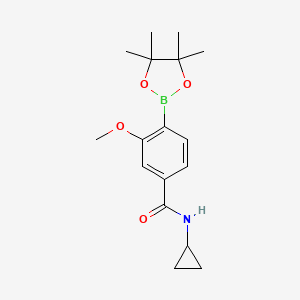
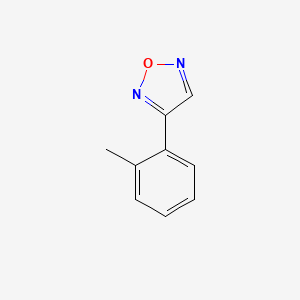
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)

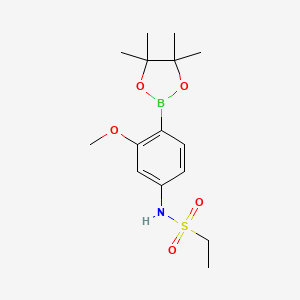

![4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13726163.png)
